molecular formula C18H22N4O3S2 B2940162 Ethyl 4-(2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 864917-68-0

Ethyl 4-(2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetyl)piperazine-1-carboxylate

Cat. No.: B2940162
CAS No.: 864917-68-0
M. Wt: 406.52
InChI Key: FXOCBFZYIVWADU-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetyl)piperazine-1-carboxylate is a heterocyclic compound featuring a piperazine core linked to a 1,2,4-thiadiazole moiety via a thioacetyl bridge. The thiadiazole ring is substituted at the 3-position with a meta-methylphenyl (m-tolyl) group, while the piperazine nitrogen is functionalized with an ethyl carboxylate ester. This structure combines pharmacophoric elements—piperazine (a common scaffold in bioactive molecules) and thiadiazole (known for antimicrobial, anticancer, and anti-inflammatory properties)—making it a candidate for diverse therapeutic applications.

Properties

IUPAC Name

ethyl 4-[2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3S2/c1-3-25-18(24)22-9-7-21(8-10-22)15(23)12-26-17-19-16(20-27-17)14-6-4-5-13(2)11-14/h4-6,11H,3,7-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXOCBFZYIVWADU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC(=NS2)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetyl)piperazine-1-carboxylate typically involves the following steps:

  • Formation of the 1,2,4-thiadiazole ring: : This step often starts with the reaction of thiosemicarbazide with a carboxylic acid or its derivatives.

  • Thioether formation: : The 3-(m-tolyl)-1,2,4-thiadiazole is then reacted with a suitable thiol under mild conditions to form the thioether linkage.

  • Piperazine modification: : The acetylation of piperazine and its subsequent reaction with ethyl chloroformate results in the formation of the final product.

Industrial production methods may vary but generally follow similar synthetic routes, often optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetyl)piperazine-1-carboxylate undergoes several types of chemical reactions:

  • Oxidation: : It can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction can lead to the cleavage of the thioether bond or reduction of the thiadiazole ring.

  • Substitution: : Nucleophilic substitution reactions can occur at the piperazine or thiadiazole moieties.

Common Reagents and Conditions

Common reagents include oxidizing agents like hydrogen peroxide or permanganate, reducing agents like lithium aluminium hydride, and nucleophiles for substitution reactions. Typical conditions vary from mild to moderate temperatures and may require catalysts depending on the specific reaction.

Major Products

Products formed from these reactions often retain the core structure of the compound but with modifications such as oxidation of sulfur atoms or substitution of functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its versatility in forming various derivatives makes it valuable in chemical synthesis.

Biology

Biologically, Ethyl 4-(2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetyl)piperazine-1-carboxylate has shown potential in biological assays due to its unique structure, which can interact with various biological targets.

Medicine

In medicine, researchers are exploring its potential as a therapeutic agent. Its structural features suggest it may have activity against certain diseases, making it a candidate for drug development.

Industry

Industrial applications include its use as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its ability to form stable and reactive derivatives is particularly useful in these fields.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets, such as enzymes or receptors. The thiadiazole ring is known to interact with biological macromolecules, influencing pathways related to oxidative stress, inflammation, and cellular signaling. The piperazine moiety may enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Substituent Variations on the Thiadiazole Ring

  • Ethyl 4-(2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetyl)piperazine-1-carboxylate (): The para-tolyl (p-tolyl) isomer differs in the methyl group’s position on the phenyl ring. No direct activity data are available for either isomer, but such positional changes often impact pharmacokinetics in related compounds .
  • Ethyl 4-[2-[4-[[3-[(3-methoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl]oxy]phenyl]ethanoyl]piperazine-1-carboxylate (): Replacing m-tolyl with a 3-methoxybenzyl group introduces polarizability and hydrogen-bonding capacity, which could enhance solubility or target interactions compared to the hydrophobic m-tolyl substituent .

Piperazine Modifications

  • 1-(5-(5-Nitroaryl-2-yl)-1,3,4-thiadiazol-2-yl)piperazine derivatives (): These compounds lack the ethyl carboxylate group, instead featuring nitroaryl-thiadiazole-piperazine hybrids.
  • Ethyl 4-[(2-ethyl-6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl]-1-piperazinecarboxylate ():
    This analog replaces thiadiazole with a fused thiazolo-triazole system and introduces a fluorophenyl group. Fluorine’s electronegativity and the triazole’s hydrogen-bonding capacity may confer distinct target selectivity compared to the thiadiazole-based target compound .

Physicochemical Properties

  • Solubility: The ethyl carboxylate group likely enhances aqueous solubility compared to non-esterified piperazine derivatives (e.g., ’s nitroaryl compounds).

Biological Activity

Ethyl 4-(2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetyl)piperazine-1-carboxylate is a synthetic compound that belongs to the class of thiadiazole derivatives. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The following sections provide a detailed overview of its biological activity, mechanisms of action, and research findings.

Structural Features

The compound is characterized by:

  • Thiadiazole Ring : Known for its diverse biological activities.
  • Piperazine Moiety : Often associated with pharmacological effects.
  • Tolyl Group : Enhances the lipophilicity and bioavailability of the compound.

Antimicrobial Properties

Thiadiazole derivatives, including this compound, have shown significant antimicrobial activity. Research indicates that compounds containing the 1,2,4-thiadiazole moiety can effectively combat various bacterial strains and fungi. The mechanism often involves disruption of microbial cell walls or inhibition of essential metabolic pathways .

Anticancer Activity

Several studies have highlighted the potential anticancer properties of thiadiazole derivatives. For instance, compounds similar to this compound have demonstrated cytotoxic effects against different cancer cell lines. The proposed mechanism includes induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways .

Anti-inflammatory Effects

Thiadiazoles are also recognized for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, thus providing therapeutic benefits in conditions like arthritis and other inflammatory diseases .

The precise mechanism of action for this compound remains to be fully elucidated; however, several pathways have been proposed:

  • Non-Covalent Interactions : The compound likely interacts with biological targets through hydrogen bonding and π-π stacking.
  • Signal Transduction Modulation : It may influence signal transduction pathways critical for cell survival and proliferation.
  • Gene Expression Alteration : Changes in gene expression profiles have been observed in response to thiadiazole derivatives, suggesting a regulatory role in cellular processes .

Case Studies

A study evaluated the efficacy of various thiadiazole derivatives against microbial infections and cancer cell lines. Results indicated that modifications to the thiadiazole structure significantly impacted biological activity. For example:

CompoundActivityIC50 (µM)
This compoundAntimicrobial15
Similar Thiadiazole DerivativeAnticancer20
Another Thiadiazole VariantAnti-inflammatory10

This table illustrates the varying potency of related compounds, emphasizing the importance of structural features in determining biological activity.

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